2,4,5-Trimethylthiazole

Catalog No.
S590044
CAS No.
13623-11-5
M.F
C6H9NS
M. Wt
127.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,5-Trimethylthiazole

CAS Number

13623-11-5

Product Name

2,4,5-Trimethylthiazole

IUPAC Name

2,4,5-trimethyl-1,3-thiazole

Molecular Formula

C6H9NS

Molecular Weight

127.21 g/mol

InChI

InChI=1S/C6H9NS/c1-4-5(2)8-6(3)7-4/h1-3H3

InChI Key

BAMPVSWRQZNDQC-UHFFFAOYSA-N

SMILES

Array

solubility

slightly
Soluble in organic solvents
Miscible at room temperature (in ethanol)

Synonyms

2,4,5-trimethylthiazole

Canonical SMILES

CC1=C(SC(=N1)C)C

The exact mass of the compound 2,4,5-Trimethylthiazole is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in organic solventsmiscible at room temperature (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170614. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2,4,5-Trimethylthiazole (CAS 13623-11-5) is a fully aromatic, sulfur-containing heterocyclic compound primarily utilized as a high-impact flavor ingredient and a stable building block in organic synthesis . Originating naturally from Maillard reactions in roasted foods, it is procured industrially to impart complex nutty, cocoa, and earthy notes to formulations . Due to its high volatility and specific steric profile—being fully methylated at the 2, 4, and 5 positions—it offers distinct thermodynamic stability and antioxidant properties in heat-processed applications compared to unsubstituted or partially saturated thiazoles.

Buyers formulating roasted or cocoa flavor profiles frequently attempt to substitute 2,4,5-Trimethylthiazole with more common alkylpyrazines (e.g., 2,5-dimethylpyrazine) or closely related thiazoles (e.g., 2,4-dimethylthiazole) to reduce raw material costs. However, this generic substitution fails on two critical fronts: dosing efficiency and sensory specificity. 2,4,5-Trimethylthiazole possesses an exceptionally low odor detection threshold of 50 ppb , making it significantly more potent than standard pyrazine alternatives, which alters the cost-in-use economics [1]. Furthermore, omitting the 5-methyl group (as in 2,4-dimethylthiazole) shifts the sensory profile from desirable cocoa and coffee notes to pungent, meaty, or oxidized beer off-notes [2], rendering the substitute unusable in sweet formulations.

Quantitative Formulation Efficiency: Odor Threshold vs. Alkylpyrazines

In comparative sensory evaluations, 2,4,5-Trimethylthiazole demonstrates a lower odor detection threshold in water compared to benchmark roasted flavor compounds . While common pyrazines require parts-per-billion concentrations in the high hundreds to achieve target intensity, 2,4,5-Trimethylthiazole is detectable at 50 ppb . For example, the industry-standard substitute 2,5-dimethylpyrazine requires approximately 800 ppb for detection [1]. This potency allows formulators to achieve target roasted, cocoa, and coffee notes at significantly lower dosing levels compared to pyrazine-based alternatives.

Evidence DimensionOdor detection threshold in water
Target Compound Data50 ppb (2,4,5-Trimethylthiazole)
Comparator Or Baseline800 ppb (2,5-Dimethylpyrazine)
Quantified Difference16-fold higher potency (lower threshold)
ConditionsAqueous solution sensory evaluation

Procuring this specific thiazole allows manufacturers to reduce the volumetric inclusion rate of flavorings, optimizing formulation costs despite a higher per-kilo raw material price.

Sensory Specificity: 2,4,5-Trimethylthiazole vs. 2,4-Dimethylthiazole

The presence of the methyl group at the 5-position dictates suitability for sweet-roasted applications. Sensory profiling shows that 2,4,5-Trimethylthiazole delivers distinct cocoa, coffee, and nutty notes suitable for sweet and beverage formulations . In contrast, its closest structural analog, 2,4-Dimethylthiazole, lacks the 5-methyl group and produces savory, oxidized beer, and roasted red meat notes [1]. Substituting the trimethylated form with the dimethylated form in a chocolate or coffee formulation alters the profile to savory-meaty.

Evidence DimensionPrimary flavor descriptors
Target Compound DataCocoa, coffee, nutty, earthy
Comparator Or BaselineOxidized beer, roasted red meat, pungent (2,4-Dimethylthiazole)
Quantified DifferenceComplete shift from sweet-roasted to savory-meaty profiles
ConditionsStandardized flavor evaluation

Buyers must specify the fully trimethylated compound for sweet, confectionery, or coffee applications, as the dimethyl analog is limited to savory meat and broth formulations.

Volatile Antioxidant Capacity in Heat-Processed Systems

Beyond its sensory impact, 2,4,5-Trimethylthiazole functions as a volatile antioxidant in thermally processed matrices. In microwave-induced L-cysteine/D-glucose Maillard model systems, fully substituted thiazoles like 2,4,5-Trimethylthiazole demonstrate measurable antioxidative activity, stabilizing the lipid components of the matrix during heating [1]. This provides a secondary functional benefit of oxidative stability compared to non-antioxidant flavorings.

Evidence DimensionAntioxidative activity in Maillard systems
Target Compound DataActive volatile antioxidant
Comparator Or BaselineNon-antioxidant flavorings (Baseline)
Quantified DifferenceProvides concurrent lipid stabilization during thermal processing
ConditionsMicrowave-induced L-cysteine/D-glucose Maillard model

Procuring this compound for heat-processed or microwaveable products provides both target flavor and enhanced oxidative stability, reducing reliance on secondary synthetic antioxidants.

Precursor Stability: Fully Aromatic Thiazole vs. Dihydrothiazoles

For chemical synthesis and intermediate procurement, the fully aromatic nature of 2,4,5-Trimethylthiazole provides stability advantages over partially saturated analogs. When compared to 2,5-dihydro-2,2,4-trimethylthiazole (a thiazoline), 2,4,5-Trimethylthiazole exhibits higher resistance to oxidative degradation and ring-opening under standard reaction conditions . This makes it a stable precursor for N-alkylation reactions to form thiazolium salts.

Evidence DimensionRing stability and aromaticity
Target Compound DataFully aromatic, high stability
Comparator Or BaselinePartially saturated, lower stability (2,5-dihydro-2,2,4-trimethylthiazole)
Quantified DifferenceSuperior resistance to oxidation and degradation during storage and reaction
ConditionsStandard organic synthesis and storage conditions

Chemical manufacturers require the fully aromatic compound to ensure reproducible yields and prevent precursor degradation during the synthesis of complex thiazolium salts.

High-Efficiency Cocoa and Coffee Flavor Formulations

Used in beverage and confectionery manufacturing where intense roasted, cocoa, and coffee notes are required at very low inclusion rates (ppb to low ppm). This application leverages its 50 ppb odor threshold to reduce overall flavoring volumes while avoiding the savory off-notes associated with dimethylthiazoles .

Thermal Stabilization of Microwaveable Foods

Applied as a dual-action ingredient in heat-processed or microwaveable meals. It provides both a desirable roasted Maillard flavor and volatile antioxidant protection to the lipid matrix during thermal processing, improving shelf life [1].

Precursor for Thiazolium Salt Synthesis

Procured by fine chemical manufacturers as a stable, fully aromatic building block for N-alkylation reactions. Its resistance to ring-opening compared to dihydrothiazoles ensures reproducible yields when synthesizing specialized thiazolium salts used in catalysis.

Physical Description

Clear colourless liquid; cocoa, dark chocolate, nutty, coffee-like odour

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

127.04557046 Da

Monoisotopic Mass

127.04557046 Da

Boiling Point

166.00 to 167.00 °C. @ 717.50 mm Hg

Heavy Atom Count

8

Density

1.011-1.015

UNII

6393273PE0

GHS Hazard Statements

Aggregated GHS information provided by 1450 companies from 9 notifications to the ECHA C&L Inventory.;
H302 (97.59%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

13623-11-5

Wikipedia

2,4,5-trimethylthiazole

Use Classification

Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Thiazole, 2,4,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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